molecular formula C8H9NO2 B186557 Mandelamide CAS No. 4410-31-5

Mandelamide

Cat. No. B186557
CAS RN: 4410-31-5
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-UHFFFAOYSA-N
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Description

Mandelamide is an enzyme that catalyzes the chemical reaction . It belongs to the family of hydrolases, those acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides . It is also known as Pseudomonas mandelamide hydrolase .


Synthesis Analysis

The synthesis of mandelamide involves a catalytically promiscuous nitrilase (CP-NLase) with unnatural hydration activity . This CP-NLase is regarded as a promising alternative for use in benzylic amide production compared to the classic nitrile hydratase pathway . A nitrilase from Phytophthora cactorum exhibited the highest promiscuous activity ever reported, producing significant amounts as high as 89.7% mandelamide .


Molecular Structure Analysis

Mandelamide has a molecular formula of C8H9NO2 and an average mass of 151.163 Da . It is also known by its IUPAC name, 2-Hydroxy-2-phenylacetamide .


Chemical Reactions Analysis

Mandelamide amidase is an enzyme that catalyzes the chemical reaction of ®-mandelamide and H2O to ®-mandelate and NH3 . This enzyme belongs to the family of hydrolases, those acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .


Physical And Chemical Properties Analysis

Mandelamide has a density of 1.2±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 162.7±25.9 °C . It also has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 121.3±3.0 cm3 .

Scientific Research Applications

Application in Cancer and Diabetes Research

  • Scientific Field: Biomedical Sciences, specifically in the field of cancer and diabetes research .
  • Summary of the Application: Mandelamide is used in the design and optimization of a novel series of PERK inhibitors . PERK (protein kinase R-like endoplasmic reticulum kinase) is one of three endoplasmic reticulum transmembrane sensors of the unfolded protein response (UPR), which is responsible for regulating protein synthesis and alleviating ER stress . PERK has been implicated in tumorigenesis, cancer cell survival, and metabolic diseases such as diabetes .
  • Methods of Application or Experimental Procedures: The structure-based design and optimization of a novel mandelamide-derived pyrrolopyrimidine series of PERK inhibitors resulted in the identification of a potent, selective, and orally bioavailable compound suitable for interrogating PERK pathway biology in vitro and in vivo .
  • Results or Outcomes: The optimized compound has pharmacokinetics suitable for once-a-day oral dosing in mice .

Application in Bacterial Metabolism

  • Scientific Field: Microbiology, specifically in the study of bacterial metabolism .
  • Summary of the Application: Mandelamide is a substrate for the enzyme Mandelamide Hydrolase (MAH), which is involved in the mandelate metabolic pathway in Pseudomonas putida . This pathway allows the bacteria to utilize either or both enantiomers of mandelate as the sole carbon source .
  • Methods of Application or Experimental Procedures: The genes coding for the enzymes involved in the mandelate metabolic pathway, including MAH, were isolated and expressed in Escherichia coli . The purified gene products were characterized .
  • Results or Outcomes: The gene products were characterized as a mandelamide hydrolase and an NAD(P)±dependent benzaldehyde dehydrogenase .

Future Directions

The recently released mandelamide fungicide mandipropamid inhibits cell wall synthesis in Phytophthora infestans by targeting the PiCesA3 protein and is a promising new means to control a number of diseases caused by oomycetes .

properties

IUPAC Name

2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318287
Record name Mandelamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-phenylacetamide

CAS RN

4410-31-5
Record name Mandelamide
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Record name Mandelamide
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Record name Mandelamide
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Record name Mandelamide
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Record name Mandelamide
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Record name MANDELAMIDE, (±)-
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Synthesis routes and methods

Procedure details

Following Example 10 and replacing the salicylic acid with mandelic acid (1 cmole; 1.521 g) the result is a solution of the corresponding acid chloride which, when treated with ammonia gives mandelamide.
Quantity
1.521 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
877
Citations
D Lee, JY Kim, Y Qi, S Park, HL Lee, N Yamabe… - Bioorganic & Medicinal …, 2021 - Elsevier
… , mandelamide (4) exhibited the maximum inhibitory activity with an IC 50 of 36.04 ± 1.82 μM. Additionally, mandelamide … These results indicate that mandelamide is an active ingredient …
Number of citations: 6 www.sciencedirect.com
RG Griffiths, J Dancer, E O'Neill, JL Harwood - New Phytologist, 2003 - Wiley Online Library
… We conclude that the mandelamide pesticide SX 623509 reduces lipid synthesis at concentrations similar to those inhibiting growth. Specific effects on lipid labelling patterns are …
Number of citations: 62 nph.onlinelibrary.wiley.com
MJ McLeish, MM Kneen, KN Gopalakrishna… - Journal of …, 2003 - Am Soc Microbiol
… Both R-mandelamide and S-mandelamide proved to be … it can hydrolyze both enantiomers of mandelamide, MAH was readily … This, presumably, would confer a mandelamide-negative …
Number of citations: 36 journals.asm.org
C Lamberth, HJ Kempf, M Križ - Pest Management Science …, 2007 - Wiley Online Library
… Bayer), who found that the mandelamide SX 623 509 (2) has … function resulted in the mandelamide 3 with enhanced fungicidal … of the chemical class of mandelamide fungicides to be …
Number of citations: 47 onlinelibrary.wiley.com
SV Pawar, GD Yadav - Industrial & Engineering Chemistry …, 2014 - ACS Publications
… The higher yield of enantiopure mandelamide is possible by dynamic kinetic … the mandelamide. After 180 min of conversion time at 30 C, the enantiomeric excess of mandelamide was …
Number of citations: 28 pubs.acs.org
G Blay, I Fernández, V Hernández-Olmos… - Tetrahedron …, 2005 - Elsevier
Amides derived from (S)-(+)-mandelic acid in the presence of titanium isopropoxide catalyze the enantioselective addition of dimethylzinc to aromatic aldehydes with good yields and ee …
Number of citations: 64 www.sciencedirect.com
G Blay, I Fernandez, A Marco-Aleixandre… - The Journal of Organic …, 2006 - ACS Publications
The (S,S)-mandelamide III catalyzes the additions of both aryl- and alkylalkynylzinc reagents to heteroaromatic aldehydes with good yields and enantioselectivities up to 92%. This …
Number of citations: 48 pubs.acs.org
G Blay, I Fernández, V Hernández-Olmos… - Journal of Molecular …, 2007 - Elsevier
… ], we found that N-benzyl mandelamide catalyzed the addition of … Herein we will show that the structure of the mandelamide … proper mandelamide as chirality inducers for each reagent. …
Number of citations: 24 www.sciencedirect.com
KN Gopalakrishna, BH Stewart, MM Kneen… - Biochemistry, 2004 - ACS Publications
… putida, mandelamide hydrolase (MAH), catalyzes the hydrolysis of mandelamide to mandelic … able to hydrolyze both enantiomers of mandelamide with little enantiospecificity. The His-…
Number of citations: 26 pubs.acs.org
Y Chiang, HX Guo, AJ Kresge… - Journal of the …, 2003 - ACS Publications
… We generated the enol of mandelamide by photolysis of diazophenylacetamide, 4. … would be the enol of mandelamide, 3, eq 2. We have found that mandelamide is in fact the major …
Number of citations: 15 pubs.acs.org

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